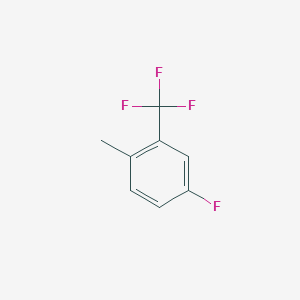

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

4-fluoro-1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLNKGOPDHIOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598098 | |

| Record name | 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141872-92-6 | |

| Record name | 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the known physical, chemical, and safety properties of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene (CAS No. 1214385-64-4). As a substituted aromatic compound featuring both fluorine and a trifluoromethyl group, this molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic and metabolic properties these moieties impart. This document consolidates available data on its chemical identity, physicochemical characteristics, safety and handling protocols, and provides expert insights into its spectroscopic signatures and potential synthetic routes. The information is intended for an audience of researchers, synthetic chemists, and drug development professionals.

Chemical Identity and Structure

This compound is a fluorinated derivative of toluene. The strategic placement of the electron-withdrawing trifluoromethyl group ortho to the methyl group and meta to the fluorine atom creates a unique electronic profile on the benzene ring, influencing its reactivity and potential as a synthetic building block.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | [1] |

| Synonyms | 4-Fluoro-3-trifluoromethyltoluene, 2-Fluoro-5-methylbenzotrifluoride | [1] |

| CAS Number | 1214385-64-4 | [1] |

| Molecular Formula | C₈H₆F₄ | [1] |

| Molecular Weight | 178.13 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)F)C(F)(F)F | [1] |

| InChIKey | RCMIVPNJRBRFCM-UHFFFAOYSA-N |[1] |

Physicochemical Properties

Experimental data for the primary physical properties of this specific isomer are not widely available in published literature. The values presented below are computationally predicted properties sourced from the PubChem database, which provides a reliable estimate for researchers. These properties are critical for planning reactions, purification strategies (e.g., distillation), and for use in computational modeling studies.

Table 2: Physical and Chemical Properties

| Property | Value (Predicted) | Significance & Expert Insight | Source |

|---|---|---|---|

| Boiling Point | 144.8 °C at 760 mmHg | This predicted boiling point suggests the compound is a liquid at room temperature and is amenable to purification by vacuum distillation. | [1] |

| Density | 1.28 g/cm³ | Being denser than water, this compound will form the lower layer in an aqueous extraction. | [1] |

| Flash Point | 42.1 °C | The low flash point indicates that this compound is flammable and requires careful handling away from ignition sources. | [1] |

| Refractive Index | 1.427 | A useful parameter for quick identity and purity checks of a liquid sample. | [1] |

| XLogP3 | 3.3 | The positive LogP value indicates good lipophilicity and suggests low water solubility but good solubility in organic solvents like dichloromethane, ethyl acetate, and hexanes. |[1] |

Spectroscopic Data Analysis

While publicly accessible experimental spectra for this compound are scarce, an experienced chemist can predict the characteristic signals that would confirm its structure. This analysis is crucial for reaction monitoring and final product characterization.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-7.5 ppm), corresponding to the three protons on the benzene ring. A singlet in the aliphatic region (approx. 2.3-2.5 ppm) would correspond to the three protons of the methyl group.

-

¹⁹F NMR: The fluorine NMR spectrum should display two signals. A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group, and a second signal for the single fluorine atom attached directly to the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will be more complex. It should show eight distinct signals: one for the methyl carbon, one for the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling), and six for the aromatic carbons.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 178. A prominent peak corresponding to the loss of a fluorine atom (M-19) or a methyl group (M-15) might also be observed. The exact mass, as determined by High-Resolution Mass Spectrometry (HRMS), would be approximately 178.0406, consistent with the C₈H₆F₄ formula.[2]

Safety, Handling, and GHS Classification

This compound is classified as hazardous. Adherence to strict safety protocols is mandatory. The information below is compiled from chemical supplier data and should be supplemented by the official Safety Data Sheet (SDS) provided by the vendor upon purchase.

GHS Classification Summary:

-

Pictograms:

-

Flame (Flammable Liquid)

-

Health Hazard / Exclamation Mark (Skin/Eye Irritant)

-

-

Signal Word: Danger

Hazard Statements (H-Statements): (Note: While a specific SDS was not available, the following are typical for this class of compound based on available supplier information and related molecules.)

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Ground and bond containers when transferring material to prevent static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.

Representative Synthetic Protocol

A specific, validated synthesis for this compound is not prominently described in peer-reviewed literature. However, a plausible and common approach for synthesizing molecules of this type involves a late-stage trifluoromethylation reaction. The following protocol is a representative example adapted from established methodologies for the synthesis of related aryl-CF₃ compounds.

Workflow: Palladium-Catalyzed Trifluoromethylation

This workflow illustrates a common method for introducing a CF₃ group onto an aromatic ring, a key transformation in pharmaceutical and agrochemical synthesis.

Caption: A representative workflow for the synthesis of the target compound.

Methodology:

-

Reactor Setup: To a dry, three-necked flask equipped with a condenser and a magnetic stir bar, add 1-bromo-4-fluoro-2-methylbenzene (1.0 eq), a palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and a copper(I) iodide (CuI) co-catalyst (1.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

-

Reagent Addition: Add dry, degassed solvent (e.g., DMF) via syringe, followed by the trifluoromethylating agent (e.g., 1.5 eq of (Trifluoromethyl)trimethylsilane, TMSCF₃).

-

Heating: Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. This guide consolidates the essential identifying and computed physicochemical data necessary for its application in a research setting. While experimental data remains limited, the provided safety protocols, spectroscopic analysis, and representative synthesis offer a robust framework for scientists to handle, characterize, and utilize this compound effectively and safely in the pursuit of novel chemical entities. Researchers are strongly advised to procure a vendor-specific SDS prior to use and to confirm the compound's identity through independent spectroscopic analysis.

References

-

PubChem. 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information for: Copper-Mediated Trifluoromethylation. [Link]

Sources

Introduction: The Strategic Value of Fluorinated Aromatic Scaffolds

An In-Depth Technical Guide to 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

In the landscape of modern chemical research, particularly within pharmaceutical and materials science, fluorinated organic molecules represent a cornerstone of innovation. The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into organic scaffolds can profoundly alter their physicochemical and biological properties. The trifluoromethyl group, in particular, is a powerful bioisostere for chlorine and the methyl group, offering a unique combination of high electronegativity, metabolic stability, and lipophilicity that can enhance membrane permeability and binding affinity of drug candidates.[1][2][3]

This guide provides a comprehensive technical overview of This compound (also known as 2-Fluoro-5-methylbenzotrifluoride), a substituted toluene derivative featuring a unique arrangement of three key functional groups. The interplay of the electron-donating methyl group, the electron-withdrawing fluorine atom, and the strongly electron-withdrawing trifluoromethyl group creates a molecule with a distinct reactivity profile and significant potential as a versatile building block for complex chemical synthesis. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into the compound's properties, synthesis, reactivity, and applications.

Physicochemical and Computed Properties

Precise experimental data for this specific isomer is not widely published. The following table summarizes key identifiers and computed physicochemical properties, which provide a reliable estimation for handling and experimental design.

| Property | Value | Source |

| IUPAC Name | 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | [4] |

| Synonyms | 2-Fluoro-5-methylbenzotrifluoride, 4-Fluoro-3-trifluoromethyltoluene | [4][5] |

| CAS Number | 1214385-64-4 | [4][6][7] |

| Molecular Formula | C₈H₆F₄ | [4] |

| Molecular Weight | 178.13 g/mol | [4] |

| XLogP3 (Lipophilicity) | 3.3 | [4] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [8] (Value for isomer) |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 4 (3 from CF₃, 1 from F) | [4] |

Chemical Structure and Spectroscopic Analysis

Molecular Structure

The structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 4.

Caption: Retrosynthetic pathway for the target compound.

Representative Experimental Protocol: Synthesis via Diazotization

This protocol describes a two-step synthesis starting from 5-Methyl-2-(trifluoromethyl)aniline.

Step 1: Diazotization of 5-Methyl-2-(trifluoromethyl)aniline

-

Reagent Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-Methyl-2-(trifluoromethyl)aniline (1.0 eq).

-

Acidic Medium: Add aqueous tetrafluoroboric acid (HBF₄, 48% wt, ~2.5 eq). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry, ensuring the internal temperature is strictly maintained below 5 °C.

-

Causality Insight: Low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate. [1][9]4. Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a thick precipitate of the diazonium tetrafluoroborate salt should be observed.

-

Step 2: Fluoro-denitrogenation (Balz-Schiemann Reaction)

-

Isolation: Filter the cold slurry to collect the diazonium salt precipitate. Wash the solid sequentially with cold water, cold methanol, and finally cold diethyl ether to remove residual acid and water.

-

Self-Validating System: Washing with cold solvents is essential to avoid dissolving the product salt and to ensure it is dry for the next step, as water can interfere with the thermal decomposition.

-

-

Thermal Decomposition: Carefully transfer the dried diazonium salt to a flask. Heat the solid gently under vacuum or an inert atmosphere. The decomposition, characterized by the evolution of nitrogen (N₂) and boron trifluoride (BF₃) gas, typically begins around 100-130 °C.

-

Causality Insight: The thermal decomposition of the tetrafluoroborate anion provides the fluoride nucleophile in situ, which attacks the aromatic ring as nitrogen gas leaves, driving the reaction forward.

-

-

Purification: The crude liquid product is then purified. This can be achieved by steam distillation from the reaction flask followed by extraction of the distillate with diethyl ether, or directly by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS, comparing the results to the predicted data.

Caption: Experimental workflow for the synthesis of the target compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound in reactions such as electrophilic aromatic substitution (EAS) is governed by the competing electronic effects of its three substituents. [10]

-

-CH₃ (Methyl) Group: An activating group that directs incoming electrophiles to the ortho (positions 2, 6) and para (position 4) positions through inductive and hyperconjugative electron donation. [11]* -F (Fluoro) Group: A deactivating group due to its strong inductive electron withdrawal, but it directs ortho (position 3) and para (position 1) due to resonance electron donation. [12]* -CF₃ (Trifluoromethyl) Group: A strongly deactivating group due to its powerful inductive electron withdrawal, directing incoming electrophiles to the meta (positions 3, 5) positions. [11] Analysis of Regioselectivity:

-

Position 3: Favored by the meta-directing -CF₃ group and the ortho-directing -F group. This position is sterically accessible.

-

Position 5: Favored by the meta-directing -CF₃ group.

-

Position 6: Favored by the ortho-directing -CH₃ group.

Overall, the ring is significantly deactivated towards EAS due to the presence of two powerful electron-withdrawing groups (-F and -CF₃). Therefore, forcing conditions (e.g., strong acids, high temperatures) would be required for reactions like nitration or halogenation. The most likely position for substitution would be position 3 , as it is electronically favored by two of the substituents. Position 6 is a secondary possibility, though activation from the methyl group is likely outweighed by the deactivating influence of the adjacent -CF₃ group.

Applications in Research and Drug Development

This specific substitution pattern is highly valuable for creating novel molecular entities in drug discovery.

-

Scaffold for Bioactive Molecules: The 2-(trifluoromethyl)toluene moiety is a key structural element in various developmental drugs. The additional fluorine at the 4-position provides another vector for modulating properties like pKa, lipophilicity, and metabolic stability, or for establishing specific interactions with a biological target.

-

Metabolic Blocking: The C-F bond is exceptionally strong. Introducing a fluorine atom at position 4 can block a potential site of metabolic oxidation (e.g., hydroxylation by Cytochrome P450 enzymes), thereby increasing the in vivo half-life of a drug candidate.

-

Tuning Lipophilicity and Permeability: The combination of a lipophilic -CF₃ group and a polar C-F bond allows for fine-tuning the overall lipophilicity (LogP) of a molecule, which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. [3]

Safety and Handling

No specific safety data sheet is available for this compound. However, based on structurally related chemicals like fluorinated benzotrifluorides, the following precautions are mandated:

-

General Hazards: Assumed to be a flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation. * Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.

-

Handling: Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge. Use non-sparking tools. Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a specialized chemical intermediate with significant potential for advanced applications, particularly in the synthesis of novel pharmaceuticals. Its unique electronic and steric properties, derived from the interplay of its methyl, fluoro, and trifluoromethyl substituents, make it a valuable tool for medicinal chemists. Understanding its synthesis via established methods like the Sandmeyer reaction, its predicted spectroscopic fingerprint, and its reactivity profile is essential for leveraging its full synthetic potential. Adherence to strict safety protocols is necessary when handling this and structurally related compounds.

References

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

Gesher. (n.d.). Exploring 4-Fluoro-2-Nitro-1-(Trifluoromethyl)benzene: Properties and Applications. Available at: [Link]

-

Wiley Online Library. (2025). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

-

American Chemical Society. (n.d.). Supporting Information for an article. Available at: [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17953537, 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Available at: [Link]

-

SciEngine. (n.d.). Supporting information. Available at: [Link]

-

Kuujia.com. (n.d.). 400-74-8(2-Fluoro-5-nitrobenzotrifluoride). Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Electrophilic aromatic substitution with fluorine. Available at: [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

American Chemical Society. (n.d.). 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2025). The Electrophilic Aromatic Substitution of Fluorobenzene. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80230, 4-Methylbenzotrifluoride. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

-

PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available at: [Link]

- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

Oakwood Chemical. (n.d.). 4-Fluoro-2-methyl-1-trifluoromethyl-benzene. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | C8H6F4 | CID 17953537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1214385-64-4 Cas No. | 2-Fluoro-5-methylbenzotrifluoride | Apollo [store.apolloscientific.co.uk]

- 6. 1214385-64-4|1-Fluoro-4-methyl-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 7. 2-fluoro-5-methylbenzotrifluoride | 1214385-64-4 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to 1-fluoro-4-methyl-2-(trifluoromethyl)benzene, a key building block in the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly sought after in medicinal chemistry. This document will delve into the prevalent synthetic strategies, offering detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in their synthetic endeavors.

Strategic Importance of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene

The strategic incorporation of fluorine and trifluoromethyl groups into aromatic scaffolds is a cornerstone of modern drug design. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of a molecule. The fluorine atom, in turn, can modulate pKa, influence conformation, and serve as a handle for further functionalization. The specific arrangement of these substituents in 1-fluoro-4-methyl-2-(trifluoromethyl)benzene makes it a valuable synthon for creating complex molecular architectures with tailored biological activities.

Primary Synthetic Trajectory: The Balz-Schiemann Reaction

The most direct and widely recognized method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction.[1][2][3] This classical transformation proceeds via the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt. For the synthesis of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene, the key precursor is 4-methyl-2-(trifluoromethyl)aniline.

Mechanistic Rationale

The Balz-Schiemann reaction is a multi-step process, each with critical parameters for success.[3] The generally accepted mechanism involves the initial formation of a diazonium salt, which is then converted to the tetrafluoroborate salt. Thermal decomposition of this salt generates an aryl cation, which is subsequently trapped by a fluoride ion from the tetrafluoroborate counterion.

Synthesis of the Precursor: 4-methyl-2-(trifluoromethyl)aniline

A robust synthesis of the starting amine is paramount. A common industrial route involves the nitration of 2-chlorotoluene, followed by trifluoromethylation and subsequent reduction of the nitro group. However, for laboratory-scale synthesis, a more direct approach starting from commercially available 2-bromo-5-methylaniline can be employed. This involves a copper-catalyzed trifluoromethylation reaction.

Experimental Protocol: Synthesis of 4-methyl-2-(trifluoromethyl)aniline

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-5-methylaniline (1.0 eq.), sodium trifluoroacetate (2.0 eq.), and copper(I) iodide (0.2 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 140-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-methyl-2-(trifluoromethyl)aniline.

Detailed Protocol for the Balz-Schiemann Reaction

The following protocol is a representative procedure for the synthesis of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene from 4-methyl-2-(trifluoromethyl)aniline.

Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt

-

Acidic Solution Preparation: In a flask equipped with a magnetic stirrer and a thermometer, prepare a solution of fluoroboric acid (HBF₄, 48% in water, 4.0 eq.) and cool it to 0-5 °C in an ice-salt bath.

-

Amine Addition: Slowly add 4-methyl-2-(trifluoromethyl)aniline (1.0 eq.) to the cold fluoroboric acid solution while maintaining the temperature below 10 °C. Stir the resulting slurry for 15-30 minutes.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry, ensuring the temperature remains between 0 and 5 °C. Vigorous stirring is crucial during this step to ensure efficient diazotization.

-

Precipitation and Isolation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes. The 4-methyl-2-(trifluoromethyl)benzenediazonium tetrafluoroborate will precipitate as a solid. Collect the solid by vacuum filtration, wash it with a small amount of cold water, followed by cold diethyl ether, and then dry it under vacuum.

Step 2: Thermal Decomposition

-

Decomposition Setup: Place the dried diazonium salt in a flask equipped with a distillation apparatus. Caution: The thermal decomposition of diazonium salts can be exothermic and potentially explosive, especially on a large scale. It is essential to perform this step behind a blast shield and with appropriate personal protective equipment.

-

Heating: Gently heat the flask. The decomposition will start, evidenced by the evolution of nitrogen gas. The desired product, 1-fluoro-4-methyl-2-(trifluoromethyl)benzene, will distill over.

-

Collection: Collect the distillate in a cooled receiving flask.

-

Purification: The crude product can be further purified by distillation or column chromatography on silica gel to yield the pure 1-fluoro-4-methyl-2-(trifluoromethyl)benzene.

Alternative Synthetic Strategies

While the Balz-Schiemann reaction is the most direct route, other methods can be considered, particularly for process optimization or to circumvent the handling of potentially hazardous diazonium salts.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution can be a viable alternative, especially if a suitable precursor with a good leaving group ortho to the trifluoromethyl group is available. For instance, starting from 2-chloro-4-methyl-1-(trifluoromethyl)benzene, a nucleophilic fluorination using a fluoride source like potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., sulfolane or DMF) could be employed. The presence of the electron-withdrawing trifluoromethyl group activates the ring towards nucleophilic attack.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-methylbenzotrifluoride

Affiliation: Google AI Laboratories

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-fluoro-5-methylbenzotrifluoride (CAS 1214385-64-4). Due to the current lack of publicly available experimental spectra for this specific compound, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and data from analogous compounds, this guide outlines the expected features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). Detailed, field-proven protocols for acquiring and analyzing these spectra are also provided to facilitate the experimental characterization of this molecule.

Introduction

2-Fluoro-5-methylbenzotrifluoride is a fluorinated aromatic compound with potential applications in the synthesis of novel pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine and methyl substituents on the benzene ring offer sites for further chemical modification. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.

This guide is structured to provide a deep, practical understanding of the spectroscopic properties of 2-fluoro-5-methylbenzotrifluoride. Each section is dedicated to a specific spectroscopic technique, detailing the theoretical basis for the predicted spectral features and providing robust experimental protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Summary

The structure of 2-fluoro-5-methylbenzotrifluoride is presented below, with atoms numbered for clarity in the subsequent NMR analysis.

Caption: Molecular structure of 2-fluoro-5-methylbenzotrifluoride with atom numbering for NMR assignments.

The following table summarizes the predicted key spectroscopic data for 2-fluoro-5-methylbenzotrifluoride.

| Spectroscopic Technique | Predicted Key Features |

| Infrared (IR) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Alkyl C-H stretch), ~1600-1450 cm⁻¹ (Ar C=C stretch), ~1350-1100 cm⁻¹ (C-F and CF₃ stretches) |

| ¹H NMR | ~7.3-7.0 ppm (Ar-H), ~2.4 ppm (CH₃) |

| ¹³C NMR | ~160 ppm (C-F), ~140-120 ppm (Ar-C), ~125 ppm (q, CF₃), ~20 ppm (CH₃) |

| ¹⁹F NMR | ~ -60 to -65 ppm (CF₃), ~ -110 to -120 ppm (Ar-F) |

| Mass Spectrometry (EI) | m/z 178 (M⁺), 159 ([M-F]⁺), 109 ([M-CF₃]⁺) |

Infrared (IR) Spectroscopy

Theoretical Principles and Predicted Spectrum

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The positions of the absorption bands provide information about the functional groups present.

For 2-fluoro-5-methylbenzotrifluoride, the following characteristic absorption bands are predicted:

-

Aromatic C-H Stretching: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on a benzene ring.[1]

-

Aliphatic C-H Stretching: Absorptions corresponding to the methyl group's C-H stretching are predicted to appear in the 3000-2850 cm⁻¹ range.

-

Aromatic C=C Stretching: A series of medium to strong bands are expected between 1600 cm⁻¹ and 1450 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic ring.[1][2]

-

C-F and CF₃ Stretching: Strong absorptions are anticipated in the fingerprint region, typically between 1350 cm⁻¹ and 1100 cm⁻¹, arising from the stretching vibrations of the C-F bond of the trifluoromethyl group and the aromatic C-F bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a single drop of neat 2-fluoro-5-methylbenzotrifluoride directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing: Perform a baseline correction if necessary. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-fluoro-5-methylbenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial structural information.

¹H NMR Spectroscopy

Predicted Spectrum and Interpretation:

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the three methyl protons.

-

Aromatic Protons (H3, H4, H6): These protons will appear in the downfield region, likely between 7.3 and 7.0 ppm.

-

H6: This proton is ortho to the fluorine atom and will likely appear as a doublet of doublets due to coupling with H4 and the fluorine atom.

-

H4: This proton is ortho to the methyl group and meta to the fluorine atom. It will likely appear as a doublet of doublets, coupling to H3 and H6.

-

H3: This proton is ortho to the trifluoromethyl group and will likely be a doublet, coupling with H4.

-

-

Methyl Protons (CH₃): The methyl group protons will appear as a singlet in the upfield region, predicted around 2.4 ppm.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-fluoro-5-methylbenzotrifluoride in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) to determine coupling relationships.

-

¹³C NMR Spectroscopy

Predicted Spectrum and Interpretation:

The ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule.

-

Aromatic Carbons (C1-C6): These will appear in the range of 160-120 ppm.

-

C2 (C-F): This carbon will be significantly affected by the attached fluorine, appearing at a lower field (~160 ppm) and as a doublet due to one-bond C-F coupling.

-

C1 (C-CF₃): This carbon will be influenced by the trifluoromethyl group and will likely appear as a quartet due to coupling with the three fluorine atoms.

-

C3, C4, C5, C6: The remaining aromatic carbons will have distinct chemical shifts based on their substitution pattern.

-

-

Trifluoromethyl Carbon (CF₃): This carbon will appear as a quartet around 125 ppm due to the strong one-bond coupling with the three fluorine atoms.

-

Methyl Carbon (CH₃): The methyl carbon will appear at a high field, around 20 ppm.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Pulse Program: A standard proton-decoupled ¹³C experiment.

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive than ¹H.

-

-

-

Data Processing:

-

Apply a Fourier transform and phase correct the spectrum.

-

Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F NMR Spectroscopy

Predicted Spectrum and Interpretation:

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3]

-

Trifluoromethyl Group (CF₃): This will appear as a singlet in the range of -60 to -65 ppm, a typical region for benzotrifluorides.

-

Aromatic Fluorine (F2): This will appear as a multiplet in the range of -110 to -120 ppm, with coupling to the ortho and meta protons.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used. An external reference standard such as CFCl₃ may be used.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~376 MHz for ¹⁹F).

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling.

-

Acquisition Parameters:

-

Spectral Width: ~250 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

-

Data Processing:

-

Apply a Fourier transform and phase correct the spectrum.

-

Reference the spectrum to the external standard.

-

Mass Spectrometry (MS)

Theoretical Principles and Predicted Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratios (m/z) of the ions are detected, providing information about the molecular weight and structure.

For 2-fluoro-5-methylbenzotrifluoride (Molecular Weight: 178.13 g/mol ), the following is predicted:

-

Molecular Ion (M⁺): A peak at m/z 178 corresponding to the intact radical cation.

-

Major Fragment Ions:

-

[M-F]⁺ (m/z 159): Loss of a fluorine atom from the trifluoromethyl group.

-

[M-CF₃]⁺ (m/z 109): Loss of the trifluoromethyl radical, a common fragmentation pathway for benzotrifluorides. This would result in a fluorotoluene cation.

-

Caption: Predicted major fragmentation pathways for 2-fluoro-5-methylbenzotrifluoride in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2-fluoro-5-methylbenzotrifluoride (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector at 250°C.

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

-

-

Data Acquisition: Inject 1 µL of the sample into the GC-MS system. The data system will record the mass spectrum of the compound as it elutes from the GC column.

-

Data Analysis: Identify the peak corresponding to 2-fluoro-5-methylbenzotrifluoride in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 2-fluoro-5-methylbenzotrifluoride. While experimental data is not yet publicly available, the theoretical analysis and established protocols presented herein offer a robust starting point for researchers working with this compound. The predicted IR, NMR (¹H, ¹³C, ¹⁹F), and MS data, grounded in the principles of spectroscopy and knowledge of analogous structures, will aid in the unambiguous identification and characterization of 2-fluoro-5-methylbenzotrifluoride in a laboratory setting.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts and coupling patterns of this polysubstituted aromatic compound. By dissecting the electronic effects of the methyl, fluoro, and trifluoromethyl substituents, we construct a detailed, predictive spectral interpretation. This guide serves as a valuable resource for the structural elucidation of similarly complex fluorinated organic molecules, emphasizing the logic behind spectral assignment.

Introduction: The Structural Significance of Fluorinated Aromatics

Fluorinated organic compounds are of paramount importance in medicinal chemistry, materials science, and agrochemicals. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make these molecules highly valuable. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its structural confirmation is critical, and ¹H NMR spectroscopy is the most powerful tool for this purpose.

The ¹H NMR spectrum of this molecule is a rich tapestry of information, woven from the interplay of the electronic effects of its three distinct substituents on the aromatic ring. The electron-donating methyl group (-CH₃), the inductively withdrawing and π-donating fluorine atom (-F), and the strongly electron-withdrawing trifluoromethyl group (-CF₃) create a unique electronic environment for each of the three aromatic protons and the methyl protons. Understanding these effects allows for a precise prediction of the spectrum.

Theoretical Prediction and Spectral Analysis

The structure of this compound, with IUPAC numbering, is shown below. The three aromatic protons are labeled H-3, H-5, and H-6 for clarity in the following discussion.

Caption: Molecular structure of this compound with proton labeling.

Predicted Chemical Shifts (δ)

The chemical shifts of the aromatic protons are predicted by considering the additive effects of the substituents relative to the chemical shift of benzene (δ ≈ 7.3 ppm).[1][2]

-

Methyl Group (-CH₃): An electron-donating group that shields ortho and para protons, shifting them upfield (to lower ppm).

-

Fluorine Atom (-F): Inductively electron-withdrawing but a π-system electron-donor. The net effect is shielding of the ortho and para protons relative to benzene.

-

Trifluoromethyl Group (-CF₃): A very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It strongly deshields the ortho and para protons, shifting them downfield (to higher ppm).[3]

Proton H-3:

-

Ortho to the -CF₃ group (strong deshielding).

-

Meta to the -CH₃ group (minor shielding).

-

Meta to the -F group (minor shielding). The dominant effect is the strong deshielding from the adjacent -CF₃ group. Therefore, H-3 is expected to be the most downfield of the aromatic protons. Predicted δ: ~7.6 - 7.8 ppm

Proton H-5:

-

Ortho to the -F group (shielding).

-

Meta to the -CH₃ group (minor shielding).

-

Para to the -CF₃ group (strong deshielding). The shielding effect of the ortho fluorine and the deshielding effect of the para trifluoromethyl group are opposing. However, the deshielding from the -CF₃ group is generally stronger. Predicted δ: ~7.2 - 7.4 ppm

Proton H-6:

-

Ortho to the -CH₃ group (shielding).

-

Meta to the -CF₃ group (minor deshielding).

-

Meta to the -F group (minor shielding). The primary influence is the shielding from the ortho methyl group. Predicted δ: ~7.1 - 7.3 ppm

Methyl Protons (-CH₃): The methyl protons are on a carbon attached to the aromatic ring. Their chemical shift will be influenced by the ring current and the electronic nature of the other substituents. The presence of two electron-withdrawing groups on the ring will slightly deshield the methyl protons compared to toluene (δ ≈ 2.3 ppm). Predicted δ: ~2.4 - 2.6 ppm

Predicted Splitting Patterns (Multiplicity)

The splitting of each signal is determined by the number of neighboring magnetic nuclei (protons and fluorine) and the magnitude of the coupling constants (J).

Proton-Proton Couplings (JHH):

-

Para coupling (⁵JHH): Typically < 1 Hz (often not resolved).

Proton-Fluorine Couplings (JHF):

-

Ortho coupling (³JHF): Typically 6-10 Hz.

-

Meta coupling (⁴JHF): Typically 4-8 Hz.

-

Para coupling (⁵JHF): Typically 0-3 Hz.

Proton H-3:

-

Couples to H-5 (para, ⁵JHH ≈ 0 Hz).

-

Couples to the -F at position 4 (meta, ⁴JHF ≈ 4-8 Hz).

-

Couples to the -CF₃ group at position 2 (four bonds, ⁴J(H-C-C-F)). This coupling is typically small (0-2 Hz). The major splitting will be from the meta coupling to the fluorine atom. Predicted Multiplicity: Doublet of quartets (dq) or a complex multiplet appearing as a doublet.

Proton H-5:

-

Couples to H-6 (ortho, ³JHH ≈ 7-10 Hz).

-

Couples to the -F at position 4 (ortho, ³JHF ≈ 6-10 Hz).

-

Couples to H-3 (para, ⁵JHH ≈ 0 Hz). This proton will be split by both the ortho proton H-6 and the ortho fluorine atom. Predicted Multiplicity: Doublet of doublets (dd).

Proton H-6:

-

Couples to H-5 (ortho, ³JHH ≈ 7-10 Hz).

-

Couples to the -F at position 4 (meta, ⁴JHF ≈ 4-8 Hz).

-

Couples to the -CF₃ group at position 2 (five bonds, ⁵J(H-C-C-C-F)). This coupling is likely to be very small or zero. The primary splittings will be from the ortho H-5 and the meta -F. Predicted Multiplicity: Doublet of doublets (dd).

Methyl Protons (-CH₃):

-

These protons are not adjacent to any other protons, so there is no H-H coupling.

-

They are four bonds away from the fluorine of the -CF₃ group (⁴J(H-C-C-F)). This coupling is typically small (0-2 Hz).

-

They are five bonds away from the fluorine at C-4 (⁵JHF), which is generally negligible. Predicted Multiplicity: A sharp singlet, possibly slightly broadened or showing a very fine quartet due to coupling with the -CF₃ group.

The coupling relationships are visualized in the diagram below.

Caption: Key coupling interactions in this compound.

Summary of Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound in a standard solvent like CDCl₃ are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-3 | 7.6 - 7.8 | dq or d | ⁴JHF ≈ 4-8, ⁴J(H-CF₃) ≈ 0-2 | 1H |

| H-5 | 7.2 - 7.4 | dd | ³JHH ≈ 7-10, ³JHF ≈ 6-10 | 1H |

| H-6 | 7.1 - 7.3 | dd | ³JHH ≈ 7-10, ⁴JHF ≈ 4-8 | 1H |

| -CH₃ | 2.4 - 2.6 | s (or narrow q) | ⁴J(H-CF₃) ≈ 0-2 | 3H |

Standard Experimental Protocol

To acquire a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

Workflow for ¹H NMR Spectrum Acquisition

Caption: A standard workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid or liquid sample in about 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good dissolving power for many organic compounds and its single residual peak at δ 7.26 ppm. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.

-

Shimming: Carefully shim the magnetic field to achieve maximum homogeneity, which is essential for sharp lines and accurate resolution of coupling patterns.

-

Acquisition Parameters:

-

Pulse Program: A standard 30-degree pulse (zg30) is typically sufficient.

-

Number of Scans (NS): 16 scans should provide a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

-

Analysis:

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Identify the chemical shift, multiplicity, and coupling constants for each signal.

-

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals: three in the aromatic region and one for the methyl group. The chemical shifts and complex splitting patterns of the aromatic protons are a direct consequence of the interplay between the electron-donating methyl group and the electron-withdrawing fluorine and trifluoromethyl substituents. The H-F couplings, in particular, are key to the full assignment of the spectrum. This in-depth guide, by providing a theoretically grounded prediction of the spectrum, equips researchers with the necessary framework to interpret experimental data for this and related fluorinated molecules, thereby facilitating confident structural elucidation.

References

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Wentzel, M. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]

-

Reddit. (2022). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]

Sources

An In-depth Technical Guide to the 13C NMR Analysis of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this complex fluorinated aromatic compound. Our approach is grounded in established principles of NMR spectroscopy and supported by data from analogous structures to provide a robust and instructive analysis.

Introduction: The Challenge and Utility of Analyzing Fluorinated Aromatics

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key strategy in drug design.[1] Consequently, the precise structural elucidation of these compounds is critical. 13C NMR spectroscopy is a powerful tool for this purpose, but the presence of fluorine, particularly the trifluoromethyl (CF3) group, introduces complexities that require a nuanced understanding for accurate interpretation.[1][2]

The primary challenge arises from the coupling between the 13C nucleus and the spin-1/2 19F nucleus, which results in the splitting of carbon signals into complex multiplets. These 13C-19F coupling constants (J-couplings) can be large and occur over multiple bonds, providing rich structural information but also leading to potential signal overlap and difficulties in assignment.[3][4] This guide will systematically break down these effects for this compound.

Principles of 13C NMR Spectroscopy of Fluorinated Benzenes

The 13C NMR spectrum of a fluorinated organic compound, recorded with standard proton decoupling, will still exhibit couplings to fluorine. The key spectral parameters are the chemical shifts (δ) and the 13C-19F coupling constants (nJCF, where 'n' is the number of bonds separating the carbon and fluorine atoms).

-

Chemical Shifts (δ): The position of a 13C signal is influenced by the electron density around the nucleus. Electronegative fluorine atoms and the CF3 group exert significant electronic effects. The fluorine atom has a strong +M (mesomeric) and -I (inductive) effect, while the CF3 group has a strong -I and -M effect. These substituent effects alter the chemical shifts of the aromatic carbons compared to benzene (δ ≈ 128.5 ppm).

-

13C-19F Coupling Constants (nJCF): The magnitude of the coupling constant is dependent on the number of bonds separating the 13C and 19F nuclei.

-

One-bond coupling (1JCF): This is typically very large, often in the range of 250-300 Hz for carbons directly bonded to fluorine. For the CF3 carbon, this value is also substantial.[1][5][6]

-

Two-bond coupling (2JCF): Coupling to a carbon atom two bonds away is smaller, generally in the range of 20-35 Hz.[7]

-

Three-bond coupling (3JCF): This is smaller still, typically around 3-8 Hz.[7]

-

Four-bond coupling (4JCF): This is the smallest of the common couplings, often in the range of 1-4 Hz.[7]

-

The multiplicity of the signal is determined by the number of equivalent fluorine atoms coupling to the carbon. For a single fluorine atom, the signal splits into a doublet. For a CF3 group, the signal splits into a quartet (with a 1:3:3:1 intensity ratio).[5][6]

Experimental Protocol for 13C NMR Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible 13C NMR data for fluorinated compounds.

1. Sample Preparation:

-

Analyte: this compound.

-

Solvent: Deuterated chloroform (CDCl3) is a common choice due to its good solubilizing properties and well-defined solvent signal (δ ≈ 77.16 ppm).[8]

-

Concentration: A reasonably high concentration is recommended to overcome the inherently low sensitivity of 13C NMR and the signal splitting caused by fluorine coupling. A concentration of 50-100 mg in 0.6-0.7 mL of solvent is a good starting point.[7]

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is advantageous for better signal dispersion.

-

Probe: A standard broadband observe probe is suitable.

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Key Parameters:

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): 2 seconds is a reasonable starting point.

-

Acquisition Time (aq): 1-2 seconds.

-

Number of Scans (ns): Due to the low natural abundance of 13C and signal splitting, a larger number of scans is necessary. Start with at least 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons and the CF3 carbon.[6]

-

Decoupling: Broadband proton decoupling (e.g., cpdprg2 - WALTZ16). Note: For simplified spectra, broadband 1H and 19F double decoupling can be employed if the instrument is equipped with the necessary hardware, but this is not a routine setup.[1]

-

Predicted 13C NMR Spectrum and Interpretation

In the absence of a published experimental spectrum for this compound, we present a detailed prediction based on established substituent effects and known coupling constants from similar molecules.

Molecular Structure and Carbon Numbering:

Caption: Structure of this compound with carbon numbering.

Predicted 13C NMR Data Summary:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant(s) (J, Hz) | Rationale for Prediction |

| C1 | ~135-140 | Quartet (q) | 4J(C1,F) ≈ 3-5 | Quaternary carbon attached to the methyl group. Deshielded by the adjacent CF3 group. Shows small four-bond coupling to the CF3 fluorines. |

| C2 | ~128-132 | Quartet (q) | 2J(C2,F) ≈ 30-35 | Quaternary carbon attached to the CF3 group. Shows large two-bond coupling to the CF3 fluorines. |

| C3 | ~118-122 | Doublet of Quartets (dq) | 2J(C3,F) ≈ 20-25; 3J(C3,F) ≈ 4-6 | Shielded by the ortho-fluoro and para-methyl groups. Shows two-bond coupling to the C4-F and three-bond coupling to the CF3 fluorines. |

| C4 | ~160-165 | Doublet (d) | 1J(C4,F) ≈ 240-250 | Directly attached to fluorine, leading to a significant downfield shift and a very large one-bond coupling constant. |

| C5 | ~115-119 | Doublet (d) | 2J(C5,F) ≈ 20-25 | Shielded by the ortho-fluoro group. Shows two-bond coupling to the C4-F. |

| C6 | ~130-134 | Doublet of Quartets (dq) | 3J(C6,F) ≈ 7-9; 4J(C6,F) ≈ 1-3 | Similar to a standard aromatic CH. Shows three-bond coupling to the C4-F and a smaller four-bond coupling to the CF3 fluorines. |

| CH3 | ~20-22 | Singlet (or very fine q) | 5J(C,F) < 1 | Aliphatic carbon, largely unaffected by the fluorine atoms on the ring. Any coupling would be too small to resolve. |

| CF3 | ~123-126 | Quartet (q) | 1J(C,F) ≈ 270-275 | The CF3 carbon itself will be a quartet with a very large one-bond coupling constant.[5][7] |

In-depth Spectral Analysis and Discussion

The predicted spectrum reveals a complex but interpretable pattern. Each signal provides specific structural confirmation.

1. The Aromatic Region (δ 110-170 ppm):

-

C4 (Carbon bonded to F): This signal is the most downfield in the aromatic region, a characteristic feature of carbons directly attached to fluorine. Its identity is unequivocally confirmed by the very large doublet splitting (~245 Hz) due to one-bond coupling with the fluorine atom.

-

C2 (Carbon bonded to CF3): This quaternary carbon signal is identified by its quartet multiplicity, arising from the two-bond coupling to the three fluorine atoms of the CF3 group (2JCF ≈ 32 Hz).[7] Its signal intensity will be lower due to the lack of a Nuclear Overhauser Effect (NOE) and the splitting of the signal.

-

C1 (Carbon bonded to CH3): This is the other quaternary carbon. It is expected to appear as a fine quartet due to the smaller four-bond coupling to the CF3 group. Its chemical shift is influenced by the ortho-CF3 group.

-

C3, C5, and C6 (Protonated Carbons): These carbons will show more complex splitting patterns due to coupling with both the ring fluorine and the CF3 group.

-

C5 is expected to be the most upfield of the CH carbons, appearing as a clean doublet due to two-bond coupling with the C4-fluorine.

-

C3 will be a doublet of quartets, with the larger splitting from the two-bond coupling to the C4-fluorine and the smaller splitting from the three-bond coupling to the CF3 fluorines.

-

C6 will also be a doublet of quartets, but the coupling constants will differ due to the different number of bonds to the fluorine atoms (three-bond to C4-F and four-bond to CF3-F).

-

2. The Aliphatic and CF3 Region:

-

CH3 Carbon: This will be a sharp singlet in the typical aliphatic region (~20-22 ppm). Any long-range coupling to the fluorine atoms would be negligible.

-

CF3 Carbon: This signal is often found in the aromatic region of the spectrum.[2] It will appear as a high-intensity quartet with a very large one-bond C-F coupling constant (~272 Hz).[5][7] Finding this signal can sometimes be challenging due to its wide splitting and potential overlap with aromatic signals, but its characteristic pattern is a definitive marker for the CF3 group.

Visualizing the Experimental Workflow

The logical flow of a 13C NMR analysis for this type of compound can be visualized as follows:

Caption: Workflow for the 13C NMR analysis of this compound.

Conclusion

The 13C NMR analysis of this compound is a prime example of the detailed structural information that can be gleaned from complex spectra. While the presence of both a fluorine substituent and a trifluoromethyl group introduces significant complexity in the form of C-F couplings, a systematic approach allows for the complete assignment of all carbon signals. The characteristic large one-bond couplings are definitive markers for the carbons attached to fluorine and the CF3 group, while the smaller, multi-bond couplings provide crucial connectivity information for assigning the remaining aromatic carbons. This guide provides a robust framework for researchers to approach the analysis of this and other similarly complex fluorinated molecules, ensuring accurate and reliable structural elucidation.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

General Supporting Information for Chemical Synthesis. (n.d.). SciEngine. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

- Schilling, F. C. (1982). 13C-NMR spectroscopy of fluoropolymers. Journal of Magnetic Resonance, 47(1), 61-69.

-

ResearchGate. (2014, June 23). What is the coupling constant for CF3 carbon in 13C-NMR? Retrieved from [Link]

-

ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? Retrieved from [Link]

-

Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... Retrieved from [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. files.sciengine.com [files.sciengine.com]

19F NMR chemical shifts for 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

Introduction

The increasing prevalence of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science has established Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy as an indispensable analytical technique.[1] Its utility stems from the unique properties of the ¹⁹F nucleus: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which affords it approximately 83% of the sensitivity of ¹H NMR.[1][2] This high receptivity, combined with a vast chemical shift dispersion—often spanning over 800 ppm—provides exquisite resolution and detailed structural insights.[2]

This guide offers a deep dive into the ¹⁹F NMR spectroscopy of a specific, structurally significant molecule: This compound . We will explore the theoretical underpinnings that govern its spectral features, present anticipated and experimentally analogous data, and provide a robust protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who leverage fluorinated molecules and require a sophisticated understanding of their characterization.

I. Theoretical Framework: Decoding the ¹⁹F NMR Spectrum

The chemical shift (δ) and spin-spin coupling constants (J) are the paramount parameters derived from an NMR spectrum. For ¹⁹F NMR, these are dictated by the local electronic environment surrounding each fluorine nucleus.

A. Factors Governing ¹⁹F Chemical Shifts

The position of a resonance in the ¹⁹F NMR spectrum is highly sensitive to the electronic structure of the molecule.

-

Electronic Effects: The chemical shift is primarily influenced by the degree of shielding or deshielding of the fluorine nucleus. Electron-withdrawing groups (EWGs) decrease the electron density around the nucleus, deshielding it and causing a downfield shift (higher ppm values). Conversely, electron-donating groups (EDGs) increase electron density, shielding the nucleus and resulting in an upfield shift (lower ppm values).[1] In this compound, we have two distinct fluorine environments: the aromatic fluorine (Ar-F) and the trifluoromethyl (CF₃) group. The substituents—a methyl group (EDG), a fluorine (EWG), and a trifluoromethyl group (strong EWG)—exert complex, combined electronic effects on the aromatic ring, influencing both fluorine signals. Interestingly, for benzotrifluorides, a "reverse" substituent effect has been noted, where electron-donating groups can cause downfield shifts.[3]

-

Intramolecular Interactions: Through-space interactions between spatially proximate fluorine atoms can significantly perturb chemical shifts. In this molecule, the ortho-positioning of the -CH₃ and -CF₃ groups forces a specific conformational preference, creating a unique electronic and magnetic environment that influences both the Ar-F and CF₃ signals.

-

Solvent Effects: The polarity of the solvent can alter the electronic environment around the fluorine nuclei, leading to shifts in resonance frequencies.[1][4][5] Therefore, consistent reporting of the solvent used is critical for reproducibility.

B. Spin-Spin (J) Coupling: A Structural Roadmap

¹⁹F nuclei readily couple with other magnetically active nuclei, providing invaluable information about bond connectivity and spatial relationships. These interactions manifest as the splitting of NMR signals into multiplets.

-

Homonuclear Coupling (¹⁹F-¹⁹F): Coupling between different fluorine nuclei within the same molecule is common and often observed over multiple bonds (long-range coupling).[2] In our target molecule, a through-bond coupling is expected between the C4-fluorine and the three equivalent fluorines of the CF₃ group. This is a five-bond coupling (⁵JFF), which, while weaker than two- or three-bond couplings, is frequently observed in fluorinated aromatic systems.[2][6]

-

Heteronuclear Coupling (¹⁹F-¹H): The fluorine nuclei will also couple to the protons on the aromatic ring and the methyl group. The magnitude of these couplings (ⁿJHF) depends on the number of intervening bonds and the dihedral angle, offering further structural constraints.

The interplay of these factors results in a unique and information-rich ¹⁹F NMR spectrum.

Caption: Key intramolecular interactions influencing the ¹⁹F NMR spectrum.

II. Spectral Analysis: Predicted Data and Interpretation

While a definitive, published spectrum for this compound was not found in the initial search, we can reliably predict its features based on data from analogous compounds and established principles.

A. Predicted Chemical Shifts (δ)

The chemical shifts are referenced to CFCl₃ at 0.00 ppm.

| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Rationale and Comparative Data |

| -CF₃ Group | -60 to -64 | The typical range for an Ar-CF₃ group is -50 to -70 ppm.[2] For 1-methyl-2-(trifluoromethyl)benzene, the signal is reported at -61.79 ppm in CDCl₃.[7] The addition of a para-fluoro substituent is expected to have a minor electronic effect on this shift. |

| Ar-F Group | -110 to -118 | Monofluorobenzene resonates at -113.15 ppm.[8] The presence of a strong ortho-EWG (-CF₃) and a para-EDG (-CH₃) will influence this value. The combined effects are complex, but the shift is expected to remain in the general region for fluorobenzenes. |

B. Predicted Splitting Patterns

-

Signal 1 (-CF₃): The three equivalent fluorines of the CF₃ group will appear as a single resonance. This signal is expected to be split into a doublet of quartets (dq) or a more complex multiplet.

-

The primary splitting will be a doublet due to the five-bond coupling (⁵JFF) with the C4-fluorine.

-

Each peak of the doublet will be further split into a quartet due to four-bond coupling (⁴JHF) with the three protons of the ortho-methyl group.

-

Additional smaller couplings to the aromatic protons may further broaden the signal.

-

-

Signal 2 (Ar-F): The C4-fluorine will appear as a quartet of multiplets (q m) .

-

The primary splitting will be a quartet due to the five-bond coupling (⁵JFF) with the three equivalent fluorines of the CF₃ group.

-

Each peak of this quartet will be further split by coupling to the two meta protons (³JHF) and the one ortho proton (⁴JHF), resulting in a complex multiplet.

-

III. The Role of Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), have become powerful tools for accurately predicting NMR parameters.[9][10] Studies have shown that functionals accounting for dispersion corrections, such as ωB97XD, paired with appropriate basis sets like 6-31+G(d,p), can predict ¹⁹F chemical shifts with a root-mean-square error of less than 4 ppm.[10][11] For many fluorinated compounds, gas-phase calculations have demonstrated high accuracy, sometimes outperforming calculations that include implicit solvent models.[11] Such in silico analysis serves as a valuable, complementary tool for confirming peak assignments and understanding the structural basis for observed chemical shifts.

IV. Experimental Protocol for High-Quality ¹⁹F NMR Data Acquisition

Adherence to a rigorous experimental protocol is paramount for obtaining reliable and reproducible data.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. connectsci.au [connectsci.au]

- 4. dovepress.com [dovepress.com]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. colorado.edu [colorado.edu]

- 9. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

Authored by: A Senior Application Scientist

This technical guide provides a detailed exploration of the mass spectrometry of this compound, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analysis of complex organic molecules.

Introduction to this compound